molecular formula C21H30O2 B020795 9-cis-Retinoic Acid Methyl Ester CAS No. 58526-50-4

9-cis-Retinoic Acid Methyl Ester

Cat. No.: B020795
CAS No.: 58526-50-4
M. Wt: 314.5 g/mol
InChI Key: SREQLAJQLXPNMC-NRWZZFEVSA-N
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Description

9-cis-Retinoic Acid Methyl Ester: is a derivative of retinoic acid, a compound that belongs to the retinoid family. Retinoids are chemically related to vitamin A and are known for their significant roles in biological processes such as vision, cell growth, and differentiation.

Mechanism of Action

Target of Action

9-cis-Retinoic Acid Methyl Ester, also known as 9-cis-Retinoic Acid, is a vitamin A analog that primarily targets the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are part of the nuclear receptor superfamily and play crucial roles in various biological processes .

Mode of Action

The compound interacts with its targets by binding to both RARs and RXRs . This binding activates the receptors, which then regulate the expression of genes that control cell differentiation and growth in both normal and abnormal cells . The activation of these receptors by 9-cis-Retinoic Acid leads to changes in gene expression, which can have various effects on cellular function .

Biochemical Pathways

The activation of RARs and RXRs by 9-cis-Retinoic Acid affects several biochemical pathways. These pathways are involved in many aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The compound’s ability to bind to and activate these receptors implies that it may play a critical role in regulating retinoid-responsive pathways .

Pharmacokinetics

The pharmacokinetics of 9-cis-Retinoic Acid involve its absorption, distribution, metabolism, and excretion (ADME). Vitamin A, from which 9-cis-Retinoic Acid is derived, must be acquired from the diet but can also be stored within the body in relatively high levels . The body has efficient mechanisms to acquire vitamin A from the diet, transport it in the circulation, store it, and mobilize it from these stores in response to tissue needs . .

Result of Action

The molecular and cellular effects of 9-cis-Retinoic Acid’s action are diverse due to its influence on a wide range of genes via RARs and RXRs. For instance, it has been shown to interfere with the normal differentiation process from human monocyte to immature dendritic cell and produce a switch in mature dendritic cells to a less stimulatory mode than untreated cells . It also has protective effects against neurotoxic endoplasmic reticulum stress response and apoptotic pathway activation .

Action Environment

The action, efficacy, and stability of 9-cis-Retinoic Acid can be influenced by various environmental factors. For instance, the compound’s ability to accumulate vitamin A stores lessens the need for routinely consuming vitamin A in the diet, providing a selective advantage to the organism . .

Biochemical Analysis

Biochemical Properties

9-cis-Retinoic Acid Methyl Ester, like other retinoids, interacts with various enzymes, proteins, and other biomolecules. The different forms of retinoids present within the body are generated largely through modifications to the terminal polar end group of the molecule . Retinol and retinyl esters are the most abundant retinoid forms present in the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinoic Acid Methyl Ester typically involves the esterification of 9-cis-Retinoic Acid. One common method includes refluxing 9-cis-Retinoic Acid with anhydrous potassium carbonate (K₂CO₃) and iodomethane (CH₃I) in ethyl acetate solution for about 2 hours. The reaction mixture is then cooled and washed with water to obtain the desired ester .

Industrial Production Methods: Industrial production of retinoids, including this compound, often involves the use of metabolically engineered microorganismsThis method allows for the large-scale production of retinoids in a controlled environment .

Chemical Reactions Analysis

Types of Reactions: 9-cis-Retinoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: Catalyzed by thiol-containing compounds (e.g., mercaptoethanol, L-cysteine methyl ester, glutathione).

    Oxidation: Typically involves oxidative enzymes or chemical oxidants.

Major Products:

Scientific Research Applications

9-cis-Retinoic Acid Methyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

    All-trans-Retinoic Acid: Known for its role in treating acute promyelocytic leukemia and severe acne.

    13-cis-Retinoic Acid (Isotretinoin): Widely used for treating severe acne.

    9-cis-13,14-Dihydroretinoic Acid: A newly identified endogenous ligand of RXRs.

Uniqueness: 9-cis-Retinoic Acid Methyl Ester is unique due to its specific binding affinity for RXRs, which distinguishes it from other retinoic acid isomers. This unique interaction allows it to modulate different biological pathways and offers potential therapeutic advantages in treating various conditions .

Properties

IUPAC Name

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-NRWZZFEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617407
Record name (9cis)-O~15~-Methylretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58526-50-4
Record name (9cis)-O~15~-Methylretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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